molecular formula C22H17N3O4S B281167 N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

Cat. No. B281167
M. Wt: 419.5 g/mol
InChI Key: VFPIDGYYGNFYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide, also known as HQSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HQSB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. We will also list several future directions for research on this compound.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in biological systems. This binding can lead to changes in the activity of these proteins or enzymes, leading to the observed biochemical and physiological effects of N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide.
Biochemical and Physiological Effects
N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to potential applications in drug discovery and development. N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide for lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular proteins and enzymes. N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide is also relatively stable and can be easily synthesized and purified in large quantities. However, one of the limitations of N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide. One area of research involves the development of new fluorescent probes based on N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide for the detection of other metal ions or biomolecules in biological systems. Another area of research involves the development of new drugs based on N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide for the treatment of diseases such as cancer and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide and its potential applications in scientific research.

Synthesis Methods

N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide can be synthesized using a variety of methods, but one of the most commonly used methods involves the reaction of 2-hydroxybenzoyl chloride with 4-aminobenzenesulfonamide and 8-aminoquinoline in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain pure N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide.

Scientific Research Applications

N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide as a fluorescent probe for the detection of metal ions such as copper and zinc in biological systems. N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide has been shown to selectively bind to these metal ions, leading to changes in its fluorescence properties that can be easily detected and measured.

properties

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C22H17N3O4S/c26-19-8-2-1-7-18(19)24-22(27)16-10-12-17(13-11-16)25-30(28,29)20-9-3-5-15-6-4-14-23-21(15)20/h1-14,25-26H,(H,24,27)

InChI Key

VFPIDGYYGNFYMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)O

Origin of Product

United States

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